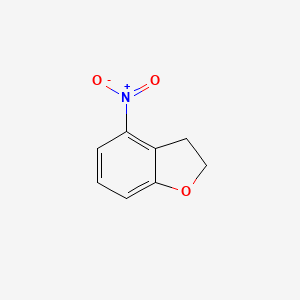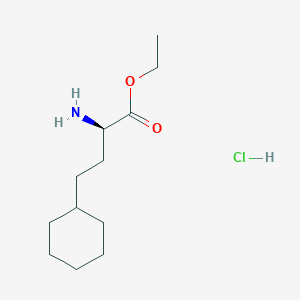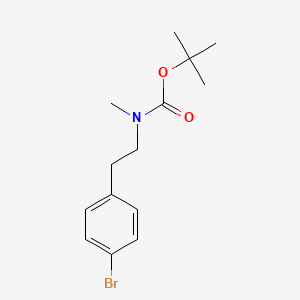
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been analyzed for its crystal structure properties. For instance, a study on a related compound showed the formation of chains extending along the c-axis direction due to intermolecular hydrogen bonds (Revathi et al., 2015).
Synthesis Techniques
Various synthesis methods have been explored, such as the preparation of similar compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng, 2010).
Antitubercular Activity
Research has been conducted on the antitubercular activity of compounds involving cyclopropyl methanones, a related chemical structure. Certain compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Bisht et al., 2010).
Pharmaceutical Applications
Investigations into derivatives of related compounds have shown potential for pharmaceutical applications, particularly in antimicrobial activities. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives displayed promising antimicrobial properties (Mallesha & Mohana, 2014).
Structural and Bioactive Studies
Structural analysis and bioactive studies on compounds with similar chemical frameworks have been conducted. These studies include characterization by various spectroscopic techniques and evaluation for activities like antiproliferative effects (Prasad et al., 2018).
Therapeutic Exploration
Compounds related to Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone have been synthesized and evaluated for their therapeutic potential, including anticancer and antituberculosis studies (Mallikarjuna et al., 2014).
Radiochemical Applications
Some studies have focused on the synthesis and radiochemical analysis of compounds related to this compound, providing insights into potential applications in medical imaging (Blanckaert et al., 2005).
Neuroprotective Activities
Aryloxyethylamine derivatives, structurally related to this compound, have been synthesized and evaluated for neuroprotective activities, offering potential avenues for neurological therapeutic applications (Zhong et al., 2020).
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZUSBJFBUFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)

![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)


